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molecular formula C9H7BrN2O B1375074 7-bromo-3-methylquinazolin-4(3H)-one CAS No. 1293987-84-4

7-bromo-3-methylquinazolin-4(3H)-one

Cat. No. B1375074
M. Wt: 239.07 g/mol
InChI Key: IFLDEWORNSLMPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08912173B2

Procedure details

400 mg 7-Bromoquinazolin-4(3H)-one was dissolved in DMF and 720 mg of CsCO3 and 130 μL of methyliodide were added and the mixture stirred for 3 h at 25° C. Additional 50 μL methyliodide were added and stirred overnight at 25° C. The mixture was filtered off and the mother liquor diluted with DCM and extracted with water. The solvent was removed to yield 490 mg of 7-bromo-3-methylquinazolin-4(3H)-one as solid.
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
CsCO3
Quantity
720 mg
Type
reactant
Reaction Step Two
Quantity
130 μL
Type
reactant
Reaction Step Two
Quantity
50 μL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6](=[O:12])[NH:7][CH:8]=[N:9]2)=[CH:4][CH:3]=1.[CH3:13]I>CN(C=O)C>[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6](=[O:12])[N:7]([CH3:13])[CH:8]=[N:9]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
BrC1=CC=C2C(NC=NC2=C1)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
CsCO3
Quantity
720 mg
Type
reactant
Smiles
Name
Quantity
130 μL
Type
reactant
Smiles
CI
Step Three
Name
Quantity
50 μL
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the mixture stirred for 3 h at 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred overnight at 25° C
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered off
ADDITION
Type
ADDITION
Details
the mother liquor diluted with DCM
EXTRACTION
Type
EXTRACTION
Details
extracted with water
CUSTOM
Type
CUSTOM
Details
The solvent was removed

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=CC=C2C(N(C=NC2=C1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 490 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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